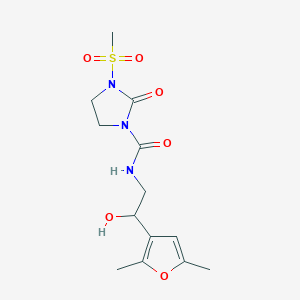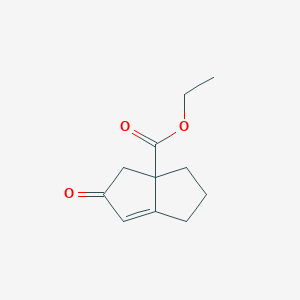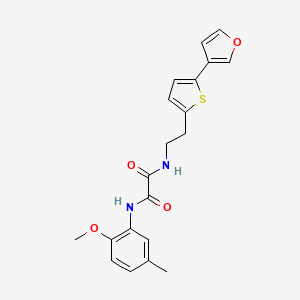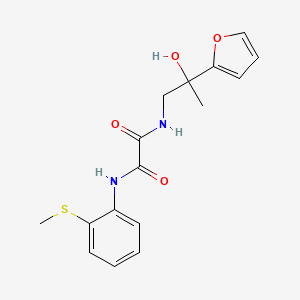![molecular formula C17H22N2O2 B2540948 2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole CAS No. 1794160-44-3](/img/structure/B2540948.png)
2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'OBX' and is a benzoxazole derivative. OBX has been synthesized using various methods, and the synthesis process is crucial to ensure the purity and quality of the compound.
Wirkmechanismus
The mechanism of action of OBX is not fully understood. However, it is believed that OBX exerts its effects by binding to specific receptors in the body. OBX has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neurotransmitter release. OBX has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
OBX has been shown to have various biochemical and physiological effects. OBX has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. OBX has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. OBX has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OBX in lab experiments include its potential applications in various fields such as cancer research, neurodegenerative diseases, and mental health disorders. OBX is also relatively easy to synthesize, and its purity and yield can be controlled. However, the limitations of using OBX in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of OBX. One potential direction is the development of OBX analogs with improved potency and selectivity. Another potential direction is the study of OBX in combination with other drugs to enhance its therapeutic effects. OBX can also be further studied for its potential applications in other fields such as pain management and inflammation. Overall, OBX has shown great potential in various fields, and further studies are needed to fully understand its potential applications.
Synthesemethoden
OBX can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with 3-(oxolan-3-ylmethyl) piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Other methods of synthesis include the reaction of 2-bromoaniline with 3-(oxolan-3-ylmethyl) piperidine and the reaction of 2-amino-6-methoxybenzoxazole with 3-(oxolan-3-ylmethyl) piperidine. The synthesis method used depends on the availability of the starting materials and the desired purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
OBX has been extensively studied for its potential applications in various fields. One of the significant applications of OBX is in cancer research. OBX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. OBX has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. OBX has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. OBX has also been studied for its potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[1-(oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-6-16-15(5-1)18-17(21-16)14-4-3-8-19(11-14)10-13-7-9-20-12-13/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFABJVKVILBKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)



![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2540879.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)

![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)
![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)
